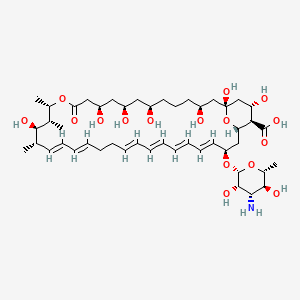

Nystatin A2

描述

Nystatin A2 is a polyene macrolide antibiotic, part of the nystatin family, which was first isolated from the bacterium Streptomyces noursei. It is known for its potent antifungal properties, particularly against Candida species. This compound is one of the components of commercial nystatin, which also includes Nystatin A1 and Nystatin A3 .

准备方法

Synthetic Routes and Reaction Conditions: Nystatin A2 is typically produced through fermentation processes involving Streptomyces noursei. The fermentation broth is subjected to extraction and purification steps to isolate the desired compound. The process involves:

- Culturing Streptomyces noursei in a suitable medium.

- Extracting the antibiotic from the culture broth using organic solvents.

- Purifying the extract through chromatographic techniques to separate this compound from other components .

Industrial Production Methods: Industrial production of this compound follows similar fermentation and extraction protocols but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize yield. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

化学反应分析

Types of Reactions: Nystatin A2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the polyene structure, potentially altering its antifungal activity.

Substitution: Chemical substitutions can occur at different positions on the macrolide ring, affecting its biological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

科学研究应用

Antifungal Applications

Mechanism of Action

Nystatin A2 exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes, leading to membrane destabilization and cell death. This mechanism is effective against various fungal pathogens, especially those belonging to the Candida genus.

Nanoparticle Formulations

Recent studies have demonstrated that encapsulating this compound in liposomal or nanoparticulate formulations significantly enhances its antifungal efficacy. For instance, a study showed that liposomal nystatin improved the susceptibility of Candida species at lower doses compared to free nystatin, with a statistically significant reduction in minimum inhibitory concentration (MIC) values . The particle size of these formulations was optimized to ensure effective delivery and absorption.

| Formulation Type | Particle Size (nm) | Efficacy Improvement |

|---|---|---|

| Liposomal Nystatin | 100.8 ± 17.3 | Statistically significant reduction in MIC |

| Nystatin Nanosuspension | 137 | Superior in vitro activity against C. albicans |

Antiviral Applications

SARS-CoV-2 Inhibition

this compound has been investigated for its potential antiviral properties, particularly against SARS-CoV-2. Research indicates that nystatin can inhibit viral replication in vitro at non-cytotoxic doses. Specifically, it demonstrated an IC50 of 62.5 μg/ml against both Wuhan and British mutant strains of the virus . This suggests that nystatin may serve as an adjunctive treatment for COVID-19, particularly in gastrointestinal infections where traditional antiviral therapies may be less effective.

Immunomodulatory Effects

In addition to its direct antiviral effects, this compound has shown immunomodulatory properties. Studies indicate that it can upregulate the expression of chemokines such as MIP-1α and MIP-1β in macrophages through the activation of mitogen-activated protein kinases (MAPKs) . This suggests potential applications in enhancing immune responses during viral infections.

Case Studies

-

Liposomal Nystatin Against Candida Infections

A study evaluated the efficacy of liposomal nystatin in immunocompromised mice infected with C. albicans. The results indicated that liposomal formulations significantly reduced fungal burden and improved survival rates compared to conventional nystatin treatments . -

Nystatin as an Antiviral Agent

Another investigation focused on the use of nystatin for treating HIV-1 infections, demonstrating its ability to inhibit viral replication without affecting cell viability . This positions nystatin as a potential candidate for further research into antiviral therapies.

作用机制

Nystatin A2 exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, creating pores that lead to leakage of cellular contents and ultimately cell death. The mechanism involves:

Molecular Targets: Ergosterol in fungal cell membranes.

Pathways Involved: Disruption of membrane integrity and induction of cell lysis.

相似化合物的比较

Nystatin A2 is compared with other polyene macrolide antibiotics, such as:

Amphotericin B: Similar in structure but differs in its spectrum of activity and toxicity profile.

Nystatin A1 and A3: Other components of commercial nystatin, each with slightly different antifungal activities and stability.

Polyfungin and Tetrafungin: Similar tetraene antibiotics isolated from different strains of Streptomyces.

This compound is unique due to its specific binding affinity for ergosterol and its potent antifungal activity, making it a valuable compound in both research and clinical settings .

属性

IUPAC Name |

(1R,3S,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,7,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQCAVZSAUESR-XTEMEEEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872324 | |

| Record name | Nystatin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65086-32-0 | |

| Record name | Nystatin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065086320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nystatin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYSTATIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SW1HY37N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。